

Technical Support Center: Dealing with Autofluorescence in Imaging

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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to autofluorescence encountered during your imaging experiments.

Troubleshooting Guide

Autofluorescence can be a significant hurdle in fluorescence imaging, potentially masking the true signal from your target and leading to inaccurate results. The following table summarizes common issues, their potential causes, and recommended solutions.

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Problem	Potential Cause	Recommended Solution
High background fluorescence across multiple channels	Fixation-induced autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[1][2]	Reduce fixation time to the minimum required for adequate preservation.[2] Consider using a non-crosslinking fixative such as chilled methanol or ethanol.[3] Treat samples with sodium borohydride to quench aldehyde-induced autofluorescence.[1]
Endogenous fluorophores: Biological structures like collagen, elastin, NADH, and flavins naturally fluoresce.[3][4] [5]	Select fluorophores that emit in the red or far-red spectrum (620-750nm) to avoid the common blue-green autofluorescence range (350-550 nm).[3] Use spectral imaging and linear unmixing to computationally separate the autofluorescence signal from your specific signal.[6]	
Granular, punctate fluorescence, especially in aged tissues	Lipofuscin accumulation: This "aging pigment" is highly autofluorescent across a broad spectrum and accumulates in lysosomes of various cell types.[1][7]	Treat tissues with quenching agents like Sudan Black B or Eriochrome Black T.[1] Commercially available reagents like TrueBlack® are also effective at quenching lipofuscin-based autofluorescence.[8]
Autofluorescence localized to blood vessels	Red blood cells (RBCs): The heme groups in RBCs are a major source of autofluorescence.[1][2]	If possible, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove RBCs.[1][2]
Signal from blocking buffer	Fetal Bovine Serum (FBS): FBS can be a source of	Reduce the concentration of FBS in your blocking buffer or



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	fluorescence.	switch to Bovine Serum Albumin (BSA).[9]
Autofluorescence appears after dehydration steps	Heat and alcohol dehydration: Elevated temperatures and alcohol treatment can increase autofluorescence.[2][10]	Perform dehydration, staining, and clearing steps at room temperature.[2] Be aware that alcohol dehydration can particularly increase autofluorescence in the red spectrum (530-600 nm).[10]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging?

A1: Autofluorescence is the natural emission of light by biological materials when excited by light, which is not due to the application of any fluorescent marker.[5][11] This intrinsic fluorescence can originate from various endogenous molecules such as collagen, elastin, flavins, and lipofuscin.[3][5] The primary issue with autofluorescence is that its signal can overlap with and obscure the signal from the specific fluorescent probes used in an experiment, leading to a low signal-to-noise ratio and making it difficult to accurately detect and quantify the target of interest.[12]

Q2: How can I determine the source of autofluorescence in my sample?

A2: A good first step is to examine an unstained control sample under the microscope using the same settings as your experimental samples.[3][13] This will reveal the baseline level and localization of autofluorescence. Additionally, using a spectral scanner on your microscope can help you determine the emission spectra of the autofluorescence, which can provide clues to its origin and help in selecting appropriate fluorophores to minimize spectral overlap.[4]

Q3: What are the main strategies to reduce autofluorescence?

A3: There are three primary strategies to combat autofluorescence:

Methodological Adjustments: This involves optimizing your experimental protocol. Examples
include perfusing tissues with PBS to remove red blood cells, minimizing fixation times, and



choosing fluorophores with emission spectra that are well-separated from the autofluorescence spectrum (often in the far-red range).[1][2][3]

- Chemical Quenching: This involves treating the sample with chemical agents that reduce or eliminate autofluorescence. Common quenching agents include sodium borohydride for aldehyde-induced autofluorescence and Sudan Black B for lipofuscin.[1][9]
- Computational Correction: Techniques like spectral imaging and linear unmixing can be used to computationally separate the autofluorescence signal from the specific fluorescent signal based on their distinct emission spectra.[6][14]

Q4: Can autofluorescence be completely eliminated?

A4: While it is often not possible to completely eliminate autofluorescence, a combination of the strategies mentioned above can significantly reduce it to a level where it no longer interferes with the detection of your specific signal. The optimal approach will depend on the specific sample type and the source of the autofluorescence.

Efficacy of Autofluorescence Quenching Methods

The effectiveness of different quenching agents can vary depending on the tissue and the source of autofluorescence. The following table summarizes the efficacy of several common treatments on mouse adrenal cortex tissue.

Treatment	Reduction at 405 nm Excitation	Reduction at 488 nm Excitation
MaxBlock™ Autofluorescence Reducing Reagent Kit	95%	90%
TrueBlack™ Lipofuscin Autofluorescence Quencher	93%	89%
Sudan Black B	88%	82%
Ammonia/Ethanol	70%	65%
TrueVIEW™ Autofluorescence Quenching Kit	70%	70%



Data adapted from a study on fixed mouse adrenal cortex tissue.[15]

Experimental Protocols

Here are detailed methodologies for two common autofluorescence quenching techniques.

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This method is particularly effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.[9]

- Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.
- Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.
- Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.
- Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
- Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).[9]

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin.[1]

- Rehydration: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.
- Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.
- Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

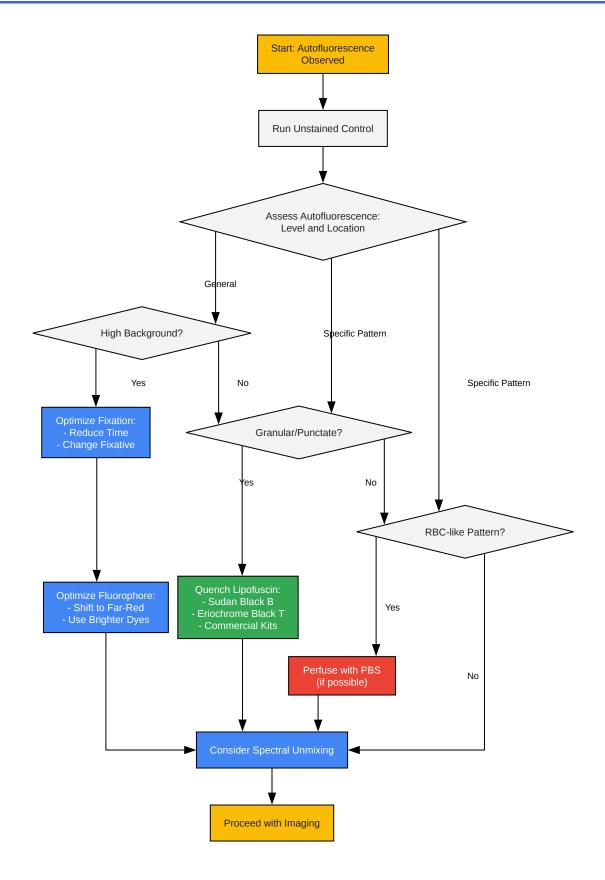


- Washing: Wash the slides extensively in PBS or your preferred washing buffer until no more color leaches from the sections.
- Proceed with Staining: Continue with your immunofluorescence protocol.[9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting autofluorescence in your imaging experiments.





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Caption: A workflow for troubleshooting and minimizing autofluorescence.



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